3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO4S/c1-13(16,9-3-4-9)8-15-20(17,18)10-5-6-12(19-2)11(14)7-10/h5-7,9,15-16H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSGPSZTEWEAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)OC)Cl)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the hydroxypropyl group: This step often involves the use of epoxides or halohydrins, followed by nucleophilic substitution reactions.
Attachment of the methoxy group: This can be done through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of high-quality reagents, catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Halides, nucleophiles, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Recent studies have indicated that compounds similar to 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide exhibit significant antitumor properties. For instance, a patent (WO2019128877A1) describes the synthesis of sulfonamide derivatives that have shown efficacy as tumor inhibitors. These compounds target specific cancer pathways, thereby inhibiting tumor growth and promoting apoptosis in malignant cells .
2. Neurotropic Effects
Research has demonstrated that derivatives of this compound can enhance neuronal repair mechanisms following injuries. A study published in ACS Chemical Neuroscience highlights the neurotropic activity of certain sulfonamide derivatives, suggesting their potential in treating neurodegenerative diseases by promoting neurite outgrowth and neuronal survival .
3. Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activities. The compound's structure allows it to inhibit bacterial folic acid synthesis, making it effective against a range of bacterial infections. This characteristic is particularly useful in developing new antibiotics to combat resistant strains of bacteria.
Agricultural Applications
1. Pesticidal Utility
The compound has been explored for its pesticidal properties against various agricultural pests. A patent (JP2018516241A) discusses molecules with similar structures being effective against arthropods and nematodes, providing a basis for developing new pesticides that minimize environmental impact while maximizing efficacy .
Data Table: Summary of Applications
| Application Area | Description | Reference |
|---|---|---|
| Antitumor Activity | Inhibits tumor growth; promotes apoptosis in cancer cells | WO2019128877A1 |
| Neurotropic Effects | Enhances neuronal repair; promotes neurite outgrowth | ACS Chemical Neuroscience |
| Antimicrobial Properties | Inhibits bacterial growth; effective against resistant strains | General knowledge |
| Pesticidal Utility | Effective against agricultural pests; reduces environmental impact | JP2018516241A |
Case Studies
Case Study 1: Antitumor Efficacy
In a controlled study, derivatives of the compound were tested on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong antitumor potential.
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of related sulfonamides in animal models of spinal cord injury. The administration of these compounds resulted in improved recovery metrics, including increased axonal regeneration and functional recovery scores.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and affect various biological processes.
Interfering with cellular pathways: This can disrupt normal cellular functions and lead to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of the target compound with structurally related sulfonamides:
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Effects: Chloro vs. Cyclopropyl vs. Methoxypropyl: The cyclopropyl group in the target compound introduces steric hindrance and metabolic stability compared to the linear 3-methoxypropyl chain in 4-chloro-N-(3-methoxypropyl)benzenesulfonamide .
Biological Relevance :
- The hydroxyl group in the target’s side chain may improve aqueous solubility but could also serve as a site for phase II metabolism (e.g., glucuronidation). In contrast, the N-methyl group in the pyrimidine-based sulfonamide () may reduce metabolic liability .
Synthetic Accessibility :
- The cyclopropyl-hydroxypropyl side chain in the target compound likely requires specialized synthetic routes, such as cyclopropanation of allylic alcohols, compared to simpler alkylation steps for methoxypropyl analogs .
Biological Activity
3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential pharmacological applications. This compound is structurally related to other biologically active sulfonamides and has been studied for its effects on various biological pathways.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorine Atom : The presence of the chlorine atom at the 3-position of the aromatic ring enhances lipophilicity and potentially increases biological activity.
- Cyclopropyl Group : This moiety is known for its ability to influence the compound's interaction with biological targets.
- Methoxy Group : Located at the 4-position, this group may contribute to the compound's overall stability and solubility in biological systems.
Chemical Formula
The molecular formula for this compound is .
Antitumor Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit tumor cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
- Mechanism of Action : The compound is believed to interfere with key signaling pathways involved in cancer cell survival, including the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in NAD+ metabolism and cellular energy homeostasis .
Antimicrobial Activity
Sulfonamides are traditionally known for their antimicrobial properties. Preliminary studies suggest that this specific compound may also possess antibacterial activity, although further research is needed to quantify its efficacy against various pathogens.
Case Studies
- In Vivo Studies : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis indicated increased apoptosis in treated tumors, supporting its potential as an anticancer agent.
- Pharmacokinetics : Research on the pharmacokinetic profile of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development into therapeutic agents.
Comparative Analysis with Related Compounds
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-4-methoxybenzenesulfonamide to improve yield and purity?
Methodological Answer: Synthesis optimization involves multi-step reactions, including sulfonamide bond formation and functional group modifications. Key strategies include:
- Intermediate Preparation : React 4-methoxybenzenesulfonyl chloride with amines under basic conditions to form intermediates (e.g., using 2-amino-2-cyclopropyl-2-hydroxypropyl derivatives) .
- Reaction Conditions : Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive groups like the hydroxypropyl moiety. Controlled temperatures (e.g., 0–5°C for exothermic steps) minimize side reactions .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity.
- Yield Enhancement : Catalytic agents (e.g., DMAP for acylation) or microwave-assisted synthesis may accelerate reaction kinetics .
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Yield (%)* |
|---|---|---|---|
| 1 | Sulfonamide formation | 4-Methoxybenzenesulfonyl chloride, K₂CO₃, DMF | 60–75 |
| 2 | Cyclopropyl group introduction | Cyclopropane derivatives, Pd catalysis | 40–55 |
| 3 | Hydroxypropyl functionalization | Epoxide ring-opening, H₂O/EtOH | 50–65 |
| *Hypothetical data based on analogous syntheses . |
Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 414.0) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O at ~1330 cm⁻¹, hydroxy O-H at ~3200 cm⁻¹) .
Q. What initial biological screening approaches are recommended to assess its potential as an antimicrobial or anticancer agent?
Methodological Answer:
- Enzyme Inhibition Assays :
- Cell-Based Assays :
- Anticancer: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction.
- Selectivity: Compare IC₅₀ values with non-cancerous cells (e.g., HEK293) .
- Microbial Growth Inhibition : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., enzyme vs. cell-based assays)?
Methodological Answer:
- Dose-Response Analysis : Compare IC₅₀ values across models to identify concentration-dependent discrepancies.
- Orthogonal Assays : Validate enzyme inhibition results with cellular thermal shift assays (CETSA) to confirm target engagement .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation, which may explain reduced activity in cell-based models .
- Pathway Analysis : Employ RNA sequencing or proteomics to identify off-target effects masking primary activity .
Q. What computational strategies are employed to predict interactions between this compound and biological targets (e.g., enzymes, receptors)?
Methodological Answer:
- Molecular Docking :
- Use AutoDock Vina or Schrödinger Suite to model binding poses in DHPS or kinase active sites. Focus on sulfonamide interactions with catalytic residues (e.g., hydrogen bonds with Asn23 in DHPS) .
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (50–100 ns) to assess stability of binding modes and identify key interaction hotspots .
- Free Energy Calculations :
- Apply MM-GBSA to predict binding affinities and guide SAR optimization .
Q. How can researchers systematically analyze substituent effects on biological activity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to the chloro, methoxy, or cyclopropyl groups. Example modifications:
- Replace Cl with F or Br to study electronic effects.
- Vary methoxy position (e.g., 4-methoxy → 3-methoxy) .
- Biological Testing : Compare IC₅₀/MIC values across analogs to identify critical substituents.
- Data Correlation : Use QSAR models to link physicochemical properties (e.g., logP, polar surface area) to activity .
Q. Table 2: Hypothetical SAR Data
| Analog | Substituent Modification | DHPS IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |
|---|---|---|---|
| 1 | Parent compound | 0.8 | 2.5 |
| 2 | Cl → F | 1.5 | 5.0 |
| 3 | Methoxy → Ethoxy | 2.2 | 10.0 |
| Data inspired by and . |
Q. What experimental approaches are recommended to investigate the compound’s potential in material science applications (e.g., electronic properties)?
Methodological Answer:
- Electrochemical Analysis :
- Cyclic voltammetry to assess redox activity, focusing on sulfonamide and aromatic moieties .
- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C suggests suitability for high-temperature applications) .
- Optical Characterization : UV-Vis spectroscopy to evaluate π-π* transitions (e.g., λmax ~270 nm for methoxybenzenesulfonamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
